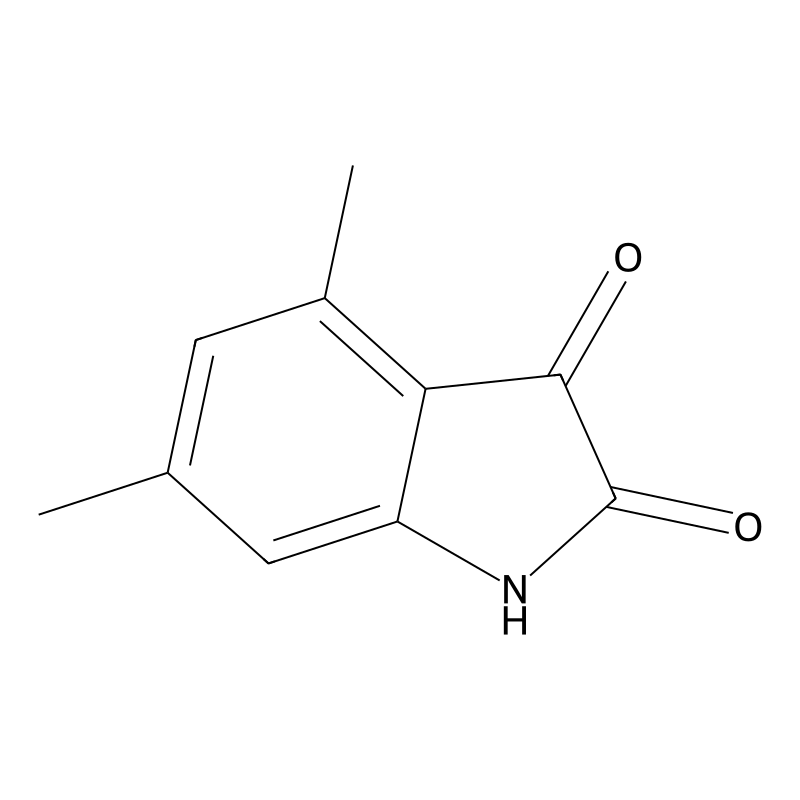4,6-dimethyl-1H-indole-2,3-dione

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential Enzyme Inhibitor:
One study investigated 4,6-DMID as a potential inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the breakdown of tryptophan. IDO inhibition is of interest in various research areas, including cancer and inflammatory diseases. The study found that 4,6-DMID exhibited weak inhibitory activity against IDO, suggesting further research is needed to optimize its potency and selectivity. Source: "4,6-Dimethyl-1H-indole-2,3-dione: A New Inhibitor of Indoleamine 2,3-Dioxygenase":
4,6-Dimethyl-1H-indole-2,3-dione is a derivative of indole-2,3-dione, also known as isatin. This compound features two methyl groups at the 4 and 6 positions of the indole ring, contributing to its unique chemical properties. Its molecular formula is , and it possesses a distinctive structure that facilitates various
4,6-Dimethyl-1H-indole-2,3-dione can undergo several chemical transformations:
- Electrophilic Substitution: The methyl groups on the indole ring can influence electrophilic aromatic substitution reactions, allowing for further functionalization.
- Condensation Reactions: It can react with various nucleophiles, leading to the formation of new derivatives.
- Oxidation and Reduction: The diketone functionality allows for oxidation to form more complex structures or reduction to yield other derivatives .
This compound exhibits a range of biological activities:
- Antimicrobial Properties: Studies have shown that 4,6-dimethyl-1H-indole-2,3-dione possesses antimicrobial activity against various bacterial strains .
- Anticancer Potential: Preliminary research indicates that it may have effects on apoptosis-resistant cancer cells, suggesting potential as an anticancer agent .
- Enzyme Inhibition: There is evidence that this compound can inhibit certain enzymes, which may be beneficial in therapeutic contexts .
The synthesis of 4,6-dimethyl-1H-indole-2,3-dione typically involves:
- Starting Material: The synthesis often begins with indole or substituted indoles.
- Methylation: Methylation at the 4 and 6 positions can be achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
- Oxidation: The formation of the diketone structure may involve oxidation steps using oxidizing agents like potassium permanganate or chromic acid.
- Purification: The final product is usually purified through recrystallization or chromatography techniques .
4,6-Dimethyl-1H-indole-2,3-dione has several applications:
- Pharmaceuticals: Due to its biological activity, it serves as a lead compound for developing new antimicrobial and anticancer drugs.
- Chemical Research: It is used in synthetic organic chemistry for creating more complex molecular structures.
- Material Science: Its unique properties make it a candidate for research in developing novel materials with specific functionalities .
Interaction studies involving 4,6-dimethyl-1H-indole-2,3-dione have focused on:
- Protein Binding: Investigations into how this compound interacts with various proteins may reveal insights into its mechanism of action in biological systems.
- Molecular Docking Studies: Computational studies have been conducted to predict how well this compound binds to specific biological targets, aiding in drug design efforts .
Several compounds share structural similarities with 4,6-dimethyl-1H-indole-2,3-dione. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1H-Indole-2,3-dione (Isatin) | Parent structure without methyl groups | Broad spectrum of biological activities |
| 5-Nitroindole-2,3-dione | Nitro group at position 5 | Enhanced antibacterial properties |
| 4-Methylindole | Methyl group at position 4 only | Different pharmacological profile |
| 5-Fluoroindole | Fluorine substitution at position 5 | Potential use in imaging and diagnostics |
Each of these compounds exhibits unique properties and biological activities while sharing a core indole structure that allows for diverse functionalization. The presence of additional substituents significantly influences their reactivity and biological profiles .








